molecular formula C10H18S B14232272 (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol CAS No. 402914-79-8

(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol

Cat. No.: B14232272
CAS No.: 402914-79-8
M. Wt: 170.32 g/mol
InChI Key: VQPFDIQDJINXDY-WEDXCCLWSA-N
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Description

(1S,3S,6R)-3,7,7-Trimethylbicyclo[410]heptane-3-thiol is a bicyclic thiol compound with the molecular formula C10H18S It is a derivative of bicyclo[410]heptane, characterized by the presence of a thiol group (-SH) at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[4.1.0]heptane derivatives.

    Functionalization: Introduction of the thiol group at the third carbon position is achieved through thiolation reactions, often using reagents like thiourea or hydrogen sulfide.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as distillation or chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation.

    Sulfides: Formed through reduction.

    Thioesters: Formed through substitution reactions with acyl chlorides.

Scientific Research Applications

(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4S,6R)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol: A similar bicyclic compound with a hydroxyl group instead of a thiol group.

    (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: Another bicyclic compound with an oxirane ring and a carboxylic acid group.

Uniqueness

The presence of the thiol group in (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol imparts unique reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions and reactions that are not possible with hydroxyl or carboxylic acid groups.

Properties

CAS No.

402914-79-8

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3-thiol

InChI

InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)6-8(7)9/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

VQPFDIQDJINXDY-WEDXCCLWSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@H](C1)C2(C)C)S

Canonical SMILES

CC1(C2C1CC(CC2)(C)S)C

Origin of Product

United States

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